molecular formula C12H8Br4 B14415124 1,5-Dibromo-2,6-bis(bromomethyl)naphthalene CAS No. 85477-63-0

1,5-Dibromo-2,6-bis(bromomethyl)naphthalene

Cat. No.: B14415124
CAS No.: 85477-63-0
M. Wt: 471.81 g/mol
InChI Key: MLQVUBREAZVHCL-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,6-bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H8Br4. It is a derivative of naphthalene, where the hydrogen atoms at positions 1, 5, 2, and 6 are replaced by bromine atoms and bromomethyl groups. This compound is known for its high reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2,6-bis(bromomethyl)naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene derivatives. One common method involves the bromination of 2,6-dimethylnaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2,6-bis(bromomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Dibromo-2,6-bis(bromomethyl)naphthalene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of advanced materials such as polymers and liquid crystals.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2,6-bis(bromomethyl)naphthalene involves its reactivity with various nucleophiles and electrophiles. The bromine atoms and bromomethyl groups serve as reactive sites for chemical transformations. The compound can interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dibromo-2,6-bis(bromomethyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of multiple bromine atoms and bromomethyl groups makes it a versatile intermediate for various chemical transformations, setting it apart from other similar compounds .

Properties

CAS No.

85477-63-0

Molecular Formula

C12H8Br4

Molecular Weight

471.81 g/mol

IUPAC Name

1,5-dibromo-2,6-bis(bromomethyl)naphthalene

InChI

InChI=1S/C12H8Br4/c13-5-7-1-3-9-10(11(7)15)4-2-8(6-14)12(9)16/h1-4H,5-6H2

InChI Key

MLQVUBREAZVHCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)CBr)C(=C1CBr)Br

Origin of Product

United States

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